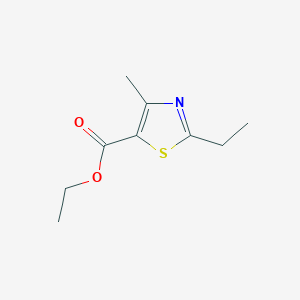![molecular formula C7H4N2O2S B1290462 [1,3]チアゾロ[5,4-b]ピリジン-2-カルボン酸 CAS No. 857969-93-8](/img/structure/B1290462.png)
[1,3]チアゾロ[5,4-b]ピリジン-2-カルボン酸
説明
[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a carboxylic acid group at the 2-position
科学的研究の応用
[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for designing biologically active molecules, particularly those targeting enzymes and receptors.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
Target of Action
The primary target of “[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid” is the Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation . It has been proven to be an important target for tumor-targeted therapy .
Mode of Action
“[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid” interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound shows potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm . The structure−activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The compound affects the PI3K signaling pathway . This pathway plays a crucial role in cell growth, survival, proliferation, and differentiation . By inhibiting PI3K, the compound can potentially disrupt these cellular processes, which is particularly relevant in the context of cancer therapy .
Result of Action
The result of the action of “[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid” is the inhibition of PI3K, leading to potential disruption of cell growth, survival, proliferation, and differentiation . This makes it a potential candidate for cancer therapy .
生化学分析
Biochemical Properties
[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, survival, and proliferation . The inhibition of PI3K by [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid disrupts the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound interacts with other biomolecules such as G-protein coupled receptors and cyclic adenosine monophosphate phosphodiesterases, further modulating cellular responses .
Cellular Effects
The effects of [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting key signaling pathways such as PI3K/AKT . It also affects gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . Furthermore, [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .
Molecular Mechanism
At the molecular level, [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as AKT . This inhibition leads to the disruption of the PI3K/AKT signaling pathway, resulting in reduced cell survival and increased apoptosis . Additionally, [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid can modulate the activity of other enzymes and receptors, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in adaptive cellular responses, such as the upregulation of compensatory signaling pathways .
Dosage Effects in Animal Models
The effects of [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions highlight the complex role of [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid in cellular metabolism .
Transport and Distribution
Within cells and tissues, [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation within cells can influence its activity and effectiveness . For instance, its accumulation in the nucleus can enhance its ability to modulate gene expression .
Subcellular Localization
The subcellular localization of [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression . Additionally, [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid can be localized to other organelles, such as mitochondria, where it can influence cellular metabolism and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid typically involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . This method yields the desired compound in reasonable quantities. Another approach involves the preparation of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues in seven steps from commercially available substances .
Industrial Production Methods
Industrial production methods for [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger quantities.
化学反応の分析
Types of Reactions
[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole and pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]benzimidazole: This compound has a similar thiazole ring but is fused to a benzimidazole ring instead of a pyridine ring.
2-Substituted thiazolo[4,5-b]pyridines: These compounds have similar structures but differ in the substitution pattern on the thiazole and pyridine rings.
Uniqueness
[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid is unique due to its specific fusion of the thiazole and pyridine rings and the presence of a carboxylic acid group.
特性
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-2-1-3-8-5(4)12-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTHXIAIFQXDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630976 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857969-93-8 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)





![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)
![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)
![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)

